molecular formula C10H12ClNO2 B6263082 N-[(2S)-3-chloro-2-hydroxypropyl]benzamide CAS No. 1217772-28-5

N-[(2S)-3-chloro-2-hydroxypropyl]benzamide

Cat. No.: B6263082
CAS No.: 1217772-28-5
M. Wt: 213.7
InChI Key:
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Description

N-[(2S)-3-chloro-2-hydroxypropyl]benzamide is a chemical compound with the molecular formula C10H12ClNO2. It is an amide derivative of benzoic acid, characterized by the presence of a chloro and hydroxy group on the propyl chain attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-3-chloro-2-hydroxypropyl]benzamide typically involves the reaction of benzoyl chloride with (S)-3-chloro-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification methods such as high-performance liquid chromatography (HPLC) may also be incorporated to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-3-chloro-2-hydroxypropyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(2S)-3-chloro-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific combination of chloro and hydroxy groups on the propyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .

Properties

CAS No.

1217772-28-5

Molecular Formula

C10H12ClNO2

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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